Introduction: The Need for Precision in Pharmacokinetics
Introduction: The Need for Precision in Pharmacokinetics
An In-Depth Technical Guide to Pomalidomide-d4 (CAS: 1416575-78-4)
Pomalidomide, marketed as Pomalyst®, is a third-generation immunomodulatory drug (IMiD) that has become a cornerstone in the treatment of relapsed and refractory multiple myeloma.[1][2][3] Its potent anti-neoplastic and immunomodulatory activities stem from its function as a "molecular glue."[4][5][6] Pomalidomide selectively binds to the Cereblon (CRBN) protein, a component of an E3 ubiquitin ligase complex, thereby inducing the targeted degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival.[3]
As with any potent therapeutic agent, understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is critical for optimizing dosing, ensuring efficacy, and minimizing toxicity. This necessitates highly accurate and precise bioanalytical methods. Pomalidomide-d4 (CAS: 1416575-78-4) is the stable isotope-labeled (SIL) analog of Pomalidomide and serves as the gold-standard internal standard for its quantitative analysis.[7] The incorporation of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection without altering the molecule's chemical properties. This guide provides a comprehensive overview of Pomalidomide-d4, its applications, and the methodologies it enables.
Physicochemical and Reference Data
The fundamental properties of Pomalidomide-d4 are critical for its proper handling, storage, and use in an analytical setting. These data provide the foundational specifications for researchers incorporating this standard into their workflows.
| Property | Value | Source(s) |
| CAS Number | 1416575-78-4 | [4][5][6][8][9] |
| Chemical Name | 4-amino-2-(4,4,5,5-tetradeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | [5][6][10] |
| Molecular Formula | C₁₃H₇D₄N₃O₄ | [6][8][9][10] |
| Molecular Weight | ~277.27 g/mol | [6][8][9] |
| Appearance | Light yellow to yellow solid powder | [5][8] |
| Isotopic Purity | >98% atom D | [8] |
| Storage Conditions | Powder: 2-8°C or -20°C for long-term storage | [4][9] |
Core Application: The Gold-Standard Internal Standard for Quantitative Bioanalysis
In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and reproducible results. The ideal IS co-elutes with the analyte, exhibits similar ionization efficiency, and corrects for variability during sample processing and analysis.[11][12]
Why Deuterated Standards are Superior: Stable isotope-labeled compounds like Pomalidomide-d4 are considered the "gold standard" because they are chemically identical to the analyte, differing only in isotopic composition.[11] This near-perfect chemical mimicry ensures they robustly account for:
-
Sample Preparation Variability: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction are mirrored by the IS.
-
Matrix Effects: Variations in ionization efficiency caused by co-eluting components from complex biological matrices (e.g., plasma, tissue) affect the analyte and the IS almost identically.[12]
-
Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run are normalized.[12]
The result is a highly reliable analytical method capable of producing precise pharmacokinetic data essential for drug development and clinical monitoring.[11][12][13]
Analytical Protocols: A Self-Validating System
The trustworthiness of an analytical method relies on a well-defined, robust protocol. The following describes a typical LC-MS/MS method for the quantification of Pomalidomide in a biological matrix, leveraging Pomalidomide-d4 as the internal standard. This protocol is based on established methodologies for Pomalidomide analysis.[14]
Protocol 1: Pomalidomide Quantification in Mouse Plasma
This protocol provides a framework for determining Pomalidomide concentrations for preclinical pharmacokinetic studies.
1. Preparation of Standards and Quality Controls (QCs):
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Causality: A precise calibration curve is the foundation of quantification. Independent stock solutions for calibrators and QCs prevent systemic errors.
-
Step 1.1: Prepare a 10 mM primary stock solution of Pomalidomide and a separate 10 mM stock of Pomalidomide-d4 in DMSO.
-
Step 1.2: Create a series of working standard solutions by serially diluting the Pomalidomide stock in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Step 1.3: Prepare calibration curve samples by spiking 10 µL of each working standard into 100 µL of blank mouse plasma to achieve a desired concentration range (e.g., 0.3 to 3000 nM).[14]
-
Step 1.4: Independently prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
-
Causality: Protein precipitation is a rapid and effective method to remove the majority of interfering macromolecules from the plasma sample prior to LC-MS/MS analysis.[14]
-
Step 2.1: To 50 µL of a plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the Pomalidomide-d4 internal standard at a fixed concentration (e.g., 50 nM).
-
Step 2.2: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Step 2.3: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
Step 2.4: Carefully transfer the supernatant to a new vial or 96-well plate for injection into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Causality: Chromatographic separation resolves the analyte from other matrix components, while tandem mass spectrometry provides highly selective and sensitive detection through Multiple Reaction Monitoring (MRM).
-
Step 3.1: Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[15]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[14][15]
-
Gradient: A typical gradient would start at low %B, ramp up to a high %B to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.6 mL/min.[15]
-
-
Step 3.2: Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+).[14]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions.
-
Pomalidomide: m/z 274.1 → 161.1 (Example transition, must be optimized empirically).
-
Pomalidomide-d4: m/z 278.1 → 161.1 (The product ion may be the same if fragmentation does not involve the deuterated positions).
-
-
Validation: The method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, stability, and matrix effects.[14][16]
-
Contextual Framework: Pomalidomide's Mechanism of Action
Understanding the therapeutic action of Pomalidomide provides context for why its precise measurement is so vital. As a molecular glue, it hijacks the cell's own protein disposal machinery to eliminate cancer-promoting proteins.[]
The process begins when Pomalidomide binds to Cereblon (CRBN), altering its substrate specificity. This newly formed complex now recognizes and binds to the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The E3 ligase complex then tags Ikaros and Aiolos with ubiquitin molecules, marking them for destruction by the proteasome. The elimination of these factors leads to a dual therapeutic effect: direct cytotoxicity to myeloma cells and an enhanced anti-tumor immune response.[3][18]
Synthesis and Isotopic Labeling Strategy
Pomalidomide is generally synthesized through a coupling reaction between a glutamine-derived moiety and a substituted phthalic anhydride.[][19] For Pomalidomide-d4, the synthetic strategy involves using a starting material where the deuterium atoms are pre-installed at chemically stable, non-exchangeable positions. Based on its chemical name, the four deuterium atoms are located on the piperidine ring.[6] This ensures that the isotopic label is retained throughout sample preparation and analysis, a critical requirement for a reliable internal standard.
Conclusion
Pomalidomide-d4 (CAS 1416575-78-4) is more than just a labeled compound; it is an enabling tool for precision science. By serving as the ideal internal standard, it allows researchers and clinicians to quantify Pomalidomide in complex biological matrices with the highest degree of accuracy and confidence. This reliability is fundamental to advancing our understanding of the drug's pharmacokinetic behavior, optimizing patient therapy, and fulfilling the stringent requirements of regulatory bodies in the development of new cancer treatments.
References
-
Pomalidomide - Wikipedia. Wikipedia. [Link]
-
Lacy, M. Q., & Hayman, S. R. (2013). Pomalidomide. Blood, 122(14), 2397–2401. American Society of Hematology. [Link]
-
Pomalidomide (Pomalyst®). Myeloma Australia. [Link]
-
What is the mechanism of Pomalidomide? Patsnap Synapse. [Link]
-
Pomalidomide. Massive Bio. [Link]
-
Farrar, H. C., & Kearns, G. L. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Journal of Clinical Pharmacology, 59 Suppl 1, S19–S28. PubMed. [Link]
-
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]
-
Pomalidomide-d4 Datasheet. DC Chemicals. [Link]
-
Deuterium Labelled Drug Standards | Pharmaceutical R&D. SV ChemBioTech. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
-
Russak, E. M., & Faden, J. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Journal of Clinical Pharmacology. [Link]
-
Pomalidomide-D4 (major). ESS Chem Co.[Link]
-
Pomalidomide D4. Chromato Scientific. [Link]
-
Li, J., et al. (2014). Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue. Journal of Pharmaceutical and Biomedical Analysis, 98, 269–275. PMC. [Link]
-
Pomalidomide-d4. Pharmaffiliates. [Link]
-
Wang, Y., et al. (2023). Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma. Frontiers in Immunology, 14, 1198587. PMC. [Link]
-
Analytical method development and validation for the test related substances of pomalidomide in pomalidomide capsules. International Journal of Innovative Science and Research Technology. [Link]
-
Bioanalytical methods of pomalidomide quantitative determination. ResearchGate. [Link]
-
Shu, C., et al. (2021). A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies. Chinese Chemical Letters. [Link]
-
Al-Shehri, M. M., et al. (2023). Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters. Molecules, 28(16), 5988. PMC. [Link]
-
Pomalidomide Celgene EPAR - Public assessment report. European Medicines Agency. [Link]
-
Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding. Royal Society of Chemistry. [Link]
-
Pomalidomide. PubChem. [Link]
-
Mass spectral fragmentation of pomalidomide. ResearchGate. [Link]
-
POMALIDOMIDE. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
Sources
- 1. Pomalidomide - Wikipedia [en.wikipedia.org]
- 2. myeloma.org.au [myeloma.org.au]
- 3. massivebio.com [massivebio.com]
- 4. Pomalidomide-d4 Datasheet DC Chemicals [dcchemicals.com]
- 5. Pomalidomide-d4 I CAS#: 1416575-78-4 I immunomodulatory agent I InvivoChem [invivochem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. esschemco.com [esschemco.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chromatoscientific.com [chromatoscientific.com]
- 11. Deuterium Labelled Drug Standards | Pharmaceutical R&D [svchembiotech.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijisrt.com [ijisrt.com]
- 18. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 19. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
